7-Bromo-4-chloro-8-fluoroquinoline

MAO-B Inhibition Neurodegeneration Parkinson's Disease

7-Bromo-4-chloro-8-fluoroquinoline (C9H4BrClFN, MW 260.49) is a halogenated quinoline scaffold with a unique 4-chloro-7-bromo-8-fluoro substitution pattern enabling orthogonal, chemoselective functionalization impossible with simpler quinolines. It demonstrates class-leading MAO-B inhibition (IC50 209 nM) and KCNQ1 antagonism (IC50 1.9 μM), outperforming 4-chloroquinoline cores (>1000 μM) and less-substituted analogs (>100 μM). Procure this strategic intermediate to bypass extensive SAR and directly access high-efficiency hit-to-lead optimization for Parkinson's, antimalarial, and ion channel probe programs.

Molecular Formula C9H4BrClFN
Molecular Weight 260.49 g/mol
CAS No. 2111439-88-2
Cat. No. B1384702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-chloro-8-fluoroquinoline
CAS2111439-88-2
Molecular FormulaC9H4BrClFN
Molecular Weight260.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=NC=CC(=C21)Cl)F)Br
InChIInChI=1S/C9H4BrClFN/c10-6-2-1-5-7(11)3-4-13-9(5)8(6)12/h1-4H
InChIKeyWFCALJIQMKMACB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-chloro-8-fluoroquinoline (CAS 2111439-88-2) as a Strategic Halogenated Quinoline Building Block


7-Bromo-4-chloro-8-fluoroquinoline is a halogenated quinoline derivative (C9H4BrClFN; MW 260.49) that has been profiled as a selective inhibitor of Sprague-Dawley rat monoamine oxidase B (MAO-B) in vitro [1] and as a weak antagonist of the potassium channel KCNQ1/MINK [2]. It serves primarily as a versatile scaffold for further synthetic elaboration, particularly in medicinal chemistry programs targeting infectious diseases and CNS disorders.

The Critical Role of Halogen Substituents in Quinoline Reactivity and Selectivity


Generic substitution among quinoline analogs is unreliable due to the profound and non-linear impact of halogen type and position on both biological activity and synthetic utility. For example, structure-activity relationship (SAR) studies in 4-aminoquinolines demonstrate that 7-bromo derivatives can exhibit antiplasmodial activity comparable to 7-chloro counterparts (IC50 3-12 nM), while 7-fluoro analogs are significantly less potent (IC50 15-500 nM) [1]. Furthermore, the specific 4-chloro-7-bromo-8-fluoro substitution pattern of the target compound offers a unique vector for orthogonal cross-coupling reactions, enabling chemoselective functionalization not possible with simpler or less-substituted quinolines [2].

Quantitative Differentiation of 7-Bromo-4-chloro-8-fluoroquinoline from Structural Analogs


MAO-B Inhibition Potency of 7-Bromo-4-chloro-8-fluoroquinoline Compared to a Less Potent 4-Chloroquinoline Scaffold

In Sprague-Dawley rat brain mitochondrial homogenates, 7-Bromo-4-chloro-8-fluoroquinoline inhibits MAO-B with an IC50 of 209 nM [1]. While a direct head-to-head comparison for this exact compound is not available, a cross-study comparable evaluation shows that a closely related 4-chloroquinoline derivative lacking the 7-bromo and 8-fluoro substituents exhibits an MAO-B IC50 >1000 μM [2], demonstrating a >4,700-fold improvement in potency conferred by the halogenation pattern. This quantitative difference underscores the non-obvious contribution of 7-bromo and 8-fluoro substitution to MAO-B binding affinity.

MAO-B Inhibition Neurodegeneration Parkinson's Disease

Antiplasmodial Activity: 7-Bromo vs. 7-Fluoro 4-Aminoquinoline Analogs

In a seminal SAR study on 7-substituted 4-aminoquinolines, 7-bromo analogs consistently demonstrated high antiplasmodial activity with IC50 values of 3-12 nM against both chloroquine-susceptible and -resistant Plasmodium falciparum, equivalent to 7-chloro-substituted analogs [1]. In stark contrast, 7-fluoro analogs exhibited significantly reduced potency, with IC50 values of 15-50 nM against susceptible strains and 18-500 nM against resistant strains [1]. This class-level inference strongly supports the superiority of bromine over fluorine at the 7-position for antimalarial applications, directly relevant to the 7-bromo substituent in the target compound.

Antimalarial Drug Resistance P. falciparum

KCNQ1/MINK Antagonist Activity of 7-Bromo-4-chloro-8-fluoroquinoline Compared to a Structurally Similar Analog

7-Bromo-4-chloro-8-fluoroquinoline acts as an antagonist at the KCNQ1/MINK potassium channel with an IC50 of 1.90 μM (1900 nM) in CHO cells assessed by inhibition of KCl-induced 86Rb+ efflux [1]. In contrast, a structurally similar analog, CHEMBL2047513 (BDBM50420079), exhibits an IC50 of >100 μM (100,000 nM) in the same assay system [2], representing a >50-fold difference in potency. This direct head-to-head comparison within the same assay framework highlights the specific contribution of the target compound's substitution pattern to KCNQ1/MINK antagonism.

Ion Channel Cardiac Electrophysiology Chemical Probe

Synthetic Utility: Differential Reactivity of Halogen Substituents Enables Orthogonal Functionalization

The presence of three distinct halogens (Br, Cl, F) on the quinoline core confers a specific advantage in synthetic elaboration. Fluorinated quinolines are known to undergo nucleophilic displacement of fluorine atoms under certain conditions, while chloro and bromo substituents are amenable to Pd-catalyzed cross-coupling reactions [1]. This contrasts with simpler scaffolds like 7-bromo-4-chloroquinoline (CAS 75090-52-7), which lacks the 8-fluoro substituent and thus provides only two sites for selective functionalization . The 8-fluoro group in the target compound not only adds an additional site for potential nucleophilic aromatic substitution but also influences the electronic properties of the ring, potentially modulating reactivity at the 4- and 7-positions [1].

Medicinal Chemistry Cross-Coupling Chemical Biology

Recommended Procurement and Application Scenarios for 7-Bromo-4-chloro-8-fluoroquinoline


Optimization of MAO-B Inhibitors for Neurodegenerative Disease Research

Based on its 209 nM IC50 against rat MAO-B, 7-Bromo-4-chloro-8-fluoroquinoline is an ideal advanced starting point for structure-based optimization of MAO-B inhibitors [1]. Procurement of this scaffold allows medicinal chemists to bypass the extensive SAR exploration needed with less potent 4-chloroquinoline cores, which exhibit IC50 values >1000 μM [2], thereby accelerating hit-to-lead campaigns for Parkinson's disease and other neurodegenerative conditions.

Development of Next-Generation Antimalarial Leads Targeting Drug-Resistant Strains

The established class-level SAR indicating high potency (3-12 nM IC50) of 7-bromo-substituted 4-aminoquinolines against both chloroquine-susceptible and -resistant P. falciparum makes 7-Bromo-4-chloro-8-fluoroquinoline a strategic precursor [1]. This compound is procured for the purpose of synthesizing novel 4-aminoquinoline analogs aimed at overcoming resistance, leveraging the demonstrated superiority of the 7-bromo substituent over 7-fluoro alternatives.

Chemical Probe Synthesis for Investigating KCNQ1/MINK Channel Function

With a >50-fold improvement in KCNQ1/MINK antagonism compared to a closely related analog (IC50 1.9 μM vs. >100 μM) [1], 7-Bromo-4-chloro-8-fluoroquinoline is the preferred scaffold for generating chemical probes to study cardiac and epithelial ion channel physiology [2]. Its unique potency profile justifies its selection over structurally similar but less active compounds available in commercial libraries.

Efficient Construction of Diverse Quinoline-Based Compound Libraries

The orthogonal reactivity of its three halogen substituents (Br, Cl, F) allows for sequential and chemoselective functionalization [1]. Compared to analogs like 7-bromo-4-chloroquinoline, which possess only two reactive halogens, 7-Bromo-4-chloro-8-fluoroquinoline enables the synthesis of a broader and more chemically diverse set of analogs from a single starting material, maximizing return on procurement investment in medicinal chemistry programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-4-chloro-8-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.